N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-oxoethylamine moiety.
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c19-18(20,21)12-4-1-3-11(7-12)16(27)23-9-15-24-25-17(29-15)30-10-14(26)22-8-13-5-2-6-28-13/h1,3-4,7,13H,2,5-6,8-10H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAOKFZMJQRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Structural Overview
This compound features several notable structural components:
- Thiadiazole ring
- Tetrahydrofuran moiety
- Trifluoromethylbenzamide
These functional groups suggest potential interactions with various biological targets, enhancing its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₄O₄S |
| Molecular Weight | 444.4 g/mol |
| CAS Number | 872620-86-5 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, which may require optimization based on yield and purity considerations. The synthesis often includes reactions that form the oxadiazole ring and the trifluoromethylbenzamide structure, utilizing various reagents and conditions to achieve the desired molecular architecture .
Biological Activity
Research indicates that compounds containing the 1,3,4-thiadiazole and thiophene moieties exhibit significant biological activities. Specifically, this compound has shown promise in several areas:
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antibacterial and antifungal properties. The presence of the thiadiazole ring is particularly noteworthy for its potential as an active pharmacophore in medicinal chemistry .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth by targeting specific cellular pathways involved in proliferation and survival.
- Mechanism of Action : The mechanism of action is believed to involve interaction with enzymes or receptors, modulating their activity and leading to various biological effects. This includes binding to specific molecular targets that are critical for disease progression .
Case Studies
Several studies have evaluated the biological activity of compounds related to N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide:
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of similar thiadiazole derivatives, compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. These findings suggest that the unique structural features may enhance membrane permeability or target essential bacterial pathways .
Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer potential of related compounds against various cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives had IC50 values below 10 µM, demonstrating substantial cytotoxic effects while maintaining low toxicity towards normal human cells .
Comparison with Similar Compounds
Key Structural Differences :
- Tetrahydrofuran vs. Chlorobenzyl : The target compound’s tetrahydrofuran group may improve solubility compared to the chlorobenzyl analogue while offering distinct steric and electronic profiles .
- Trifluoromethyl vs. Thiazole : The 3-(trifluoromethyl) group enhances metabolic stability and hydrophobic interactions compared to phenyl-thiazole derivatives .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Shifts
- Region-Specific Variations : Analogues with similar backbones (e.g., 1,3,4-oxadiazole-thioether systems) exhibit nearly identical NMR shifts except in regions influenced by substituents (e.g., tetrahydrofuran or chlorobenzyl). For example, positions near the oxadiazole-thioether junction (analogous to "regions A and B" in ) show distinct chemical shifts due to altered electronic environments .
- Tetrahydrofuran Impact : The THF oxygen likely deshields nearby protons, causing downfield shifts compared to chlorobenzyl or alkyl substituents.
Docking and Binding Affinity
- Glide XP Scoring : The tetrahydrofuran group may enhance binding via hydrophobic enclosure or hydrogen bonding in protein pockets, as seen in optimized Glide XP protocols . Chlorobenzyl analogues, however, may exhibit higher affinity for targets requiring aromatic stacking (e.g., kinases) .
Bioactivity and Pharmacokinetics
- Similarity Indexing : Using Tanimoto coefficients (), the target compound likely clusters with other 1,3,4-oxadiazole derivatives in bioactivity profiles, sharing modes of action such as enzyme inhibition (e.g., HDACs or kinases) .
- ADME Properties: The trifluoromethyl group improves metabolic stability compared to non-fluorinated analogues.
Q & A
What synthetic strategies are commonly employed for the synthesis of benzamide derivatives containing 1,3,4-oxadiazole moieties?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols:
- Step I: Formation of a thiadiazole or oxadiazole core via cyclization reactions. For example, thiosemicarbazide and phosphorus oxychloride are used to generate 1,3,4-thiadiazole intermediates under reflux conditions .
- Step II: Functionalization of the oxadiazole ring with substituents. A common approach is nucleophilic substitution or coupling reactions, such as introducing a thioether linkage via reaction with 2-mercaptoethylamine derivatives .
- Step III: Final benzamide coupling using activated carboxylic acid derivatives (e.g., benzoyl chloride) under anhydrous conditions. Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield .
Key Characterization Techniques:
- NMR Spectroscopy: Confirms regiochemistry and purity (e.g., distinguishing NH protons in amide bonds at δ 8–10 ppm) .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns .
How can computational methods like molecular docking inform the design of derivatives targeting specific enzymes?
Level: Advanced
Answer:
- Docking Workflow:
- Protein Preparation: Retrieve the target enzyme’s crystal structure (e.g., from the PDB). Remove water molecules and add hydrogens.
- Ligand Preparation: Optimize the compound’s geometry using density functional theory (DFT) to ensure accurate charge distribution .
- Grid Generation: Define the binding site using residues critical for substrate recognition.
- Scoring: Use algorithms like Glide XP to evaluate binding affinity, incorporating hydrophobic enclosure and hydrogen-bonding motifs .
- Validation: Compare docking poses with known inhibitors (e.g., fluazuron analogs) to assess predictive accuracy .
What analytical challenges arise when interpreting NMR data for trifluoromethyl-containing compounds?
Level: Advanced
Answer:
- 19F NMR Splitting: The trifluoromethyl group (CF₃) exhibits complex splitting patterns due to coupling with adjacent protons. Use decoupling techniques or 2D NMR (e.g., HSQC) to resolve overlapping signals .
- Dynamic Effects: Rotameric equilibria in flexible side chains (e.g., tetrahydrofuran-derived amines) can lead to signal broadening. Low-temperature NMR (e.g., 243 K) stabilizes conformers for clearer spectra .
- Contradictions with Mass Data: Discrepancies between observed molecular ions and theoretical values may indicate impurities (e.g., residual solvents). Confirm purity via TLC or HPLC before analysis .
How can Bayesian optimization improve reaction yields for multi-step syntheses?
Level: Advanced
Answer:
- Parameter Selection: Optimize variables such as solvent polarity (e.g., THF vs. DMF), temperature, and catalyst loading.
- Algorithm Implementation:
- Initial Design: Use a space-filling design (e.g., Latin hypercube) to sample reaction conditions.
- Model Training: Fit a Gaussian process model to predict yields from input parameters.
- Iteration: Select new conditions maximizing the "expected improvement" criterion.
- Case Study: This approach reduced the optimization cycle for similar benzamide derivatives from 50+ trials to <15, achieving >85% yield .
What role does the trifluoromethyl group play in modulating biological activity?
Level: Basic
Answer:
- Lipophilicity Enhancement: The CF₃ group increases logP, improving membrane permeability.
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
- Target Interactions: The group engages in hydrophobic interactions with aromatic residues (e.g., Phe in kinase active sites), as shown in docking studies of fluazuron analogs .
How do researchers resolve discrepancies between theoretical and experimental mass spectra?
Level: Advanced
Answer:
- Isotope Pattern Analysis: Use high-resolution mass spectrometry (HRMS) to distinguish between [M+H]+ and isotope peaks (e.g., 13C contributions).
- Fragmentation Pathways: Compare experimental MS/MS data with in silico predictions (e.g., using CFM-ID software). For example, cleavage of the oxadiazole-thioether bond generates characteristic fragments at m/z 180–200 .
- Contamination Checks: Analyze byproducts via preparative TLC and re-test isolated material .
What strategies are used to assess the hydrolytic stability of the 1,3,4-oxadiazole ring under physiological conditions?
Level: Advanced
Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Degradation Pathways: Acidic conditions typically hydrolyze oxadiazoles to hydrazides, while basic conditions favor ring-opening to thiosemicarbazides .
- Mitigation: Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to stabilize the ring against nucleophilic attack .
Why is recrystallization critical for ensuring compound purity, and which solvents are optimal?
Level: Basic
Answer:
- Purpose: Removes unreacted starting materials and byproducts (e.g., uncyclized intermediates).
- Solvent Selection: Use mixed solvents (e.g., ethanol/water) for benzamide derivatives. Ethanol alone is preferred for oxadiazoles due to their low solubility in aqueous systems .
- Validation: Confirm purity via melting point consistency (<2°C variation) and single-spot TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
